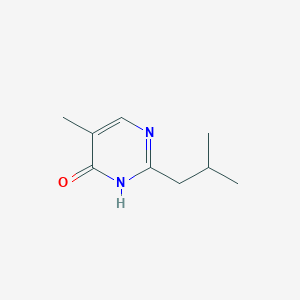

2-Isobutyl-5-methylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-methyl-2-(2-methylpropyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H14N2O/c1-6(2)4-8-10-5-7(3)9(12)11-8/h5-6H,4H2,1-3H3,(H,10,11,12) |

InChI Key |

VZSRPVCUZJXSAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(NC1=O)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isobutyl 5 Methylpyrimidin 4 Ol and Analogous Pyrimidin 4 Ols

Established Synthetic Pathways to the Pyrimidin-4-ol Core Structure

The construction of the pyrimidin-4-ol ring system can be achieved through several reliable methods, including classical cyclocondensation reactions, modern multicomponent approaches, and nucleophilic aromatic substitution strategies.

The most traditional and widely employed method for the synthesis of 2,5-disubstituted-pyrimidin-4-ols is the Pinner synthesis, which involves the cyclocondensation of an amidine with a β-keto ester. This reaction is a robust and versatile approach to forming the pyrimidine (B1678525) ring. The general mechanism involves the initial reaction of the amidine with the keto group of the β-keto ester, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidin-4-ol.

Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to good to excellent yields of highly substituted 4-pyrimidinols. This modified Pinner reaction can be further functionalized, for instance, through tosylation of the hydroxyl group, allowing for subsequent cross-coupling reactions. Current time information in London, GB.

A variety of catalysts and reaction conditions can be employed to optimize this process. For instance, the use of a base is common to facilitate the initial condensation step. The choice of solvent can also influence the reaction rate and yield.

Nucleophilic aromatic substitution (SNAr) is another key strategy for the synthesis and functionalization of pyrimidine rings. This approach is particularly useful for introducing substituents at positions that are activated towards nucleophilic attack, such as the 2, 4, and 6 positions. Typically, a pyrimidine ring bearing a good leaving group, such as a halogen, is reacted with a nucleophile.

For the synthesis of pyrimidin-4-ols, this method might involve the displacement of a leaving group on a pre-existing pyrimidine ring by a hydroxide (B78521) ion or a protected hydroxyl group. However, it is more commonly used to introduce other functionalities onto a pyrimidine scaffold that may already contain the hydroxyl group or a precursor. For example, 2,4-dichloropyrimidines can be selectively reacted with nucleophiles. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 2-position. This differential reactivity allows for the sequential introduction of different substituents.

Modern advancements in SNAr reactions have focused on developing milder reaction conditions and expanding the scope of applicable nucleophiles. Base-catalyzed nucleophilic aromatic substitution reactions have been successfully employed for the preparation of heteroatom-linked diarylpyrimidine derivatives without the need for palladium catalysis. mdpi.com

Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of functionalized pyrimidines.

One notable example is a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. mdpi.commdpi.comnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, generating highly substituted and unsymmetrical pyrimidines with yields of up to 93%. mdpi.commdpi.comnih.gov This sustainable approach utilizes readily available alcohols and offers a high degree of molecular diversity. mdpi.commdpi.comnih.gov

Another multicomponent approach involves the reaction of an enamine, an orthoester, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. These methods are highly valued for their atom economy and ability to rapidly generate libraries of compounds for screening purposes.

| Synthetic Method | Key Reactants | General Features | Reference(s) |

| Pinner Synthesis (Cyclocondensation) | Amidine, β-Keto Ester | Classical and robust method; can be promoted by ultrasound. | Current time information in London, GB. |

| Nucleophilic Aromatic Substitution (SNAr) | Halogenated Pyrimidine, Nucleophile | Useful for functionalization; relies on activated positions. | mdpi.com |

| Iridium-Catalyzed MCR | Amidine, Alcohols | Regioselective, sustainable, high yields for unsymmetrical pyrimidines. | mdpi.commdpi.comnih.gov |

| Enamine-based MCR | Enamine, Orthoester, Ammonium Acetate | Efficient for 4,5-disubstituted pyrimidines. |

Targeted Synthesis of 2-Isobutyl-5-methylpyrimidin-4-ol

While the general synthetic strategies for pyrimidin-4-ols are well-established, specific literature detailing the targeted synthesis of 2-isobutyl-5-methylpyrimidin-4-ol is not abundant. However, a rational synthetic route can be designed based on the classical Pinner cyclocondensation reaction.

The logical precursors for the synthesis of 2-isobutyl-5-methylpyrimidin-4-ol via a cyclocondensation reaction are isobutyramidine and a suitable β-keto ester. The isobutyl group at the 2-position of the target pyrimidine dictates the use of isobutyramidine. The methyl group at the 5-position and the hydroxyl group at the 4-position point towards the use of an acetoacetic ester derivative with a methyl group at the α-position, namely ethyl 2-methylacetoacetate (B1246266).

The synthesis of the required isobutyramidine can be achieved from isobutyronitrile (B166230) through the Pinner reaction with an alcohol (e.g., ethanol) in the presence of HCl to form the corresponding imidate, which is then treated with ammonia.

The reaction would proceed as follows:

Isobutyramidine + Ethyl 2-methylacetoacetate → 2-Isobutyl-5-methylpyrimidin-4-ol + Ethanol (B145695) + Water

This approach provides a direct and convergent route to the desired 2-alkyl-5-methylpyrimidin-4-ol scaffold.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. Several parameters can be adjusted based on established protocols for similar pyrimidine syntheses.

Base: The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amidine and promote the initial nucleophilic attack. Common bases include sodium ethoxide, potassium carbonate, or sodium hydroxide. The choice and stoichiometry of the base can significantly impact the reaction rate and the formation of byproducts.

Solvent: The choice of solvent is also critical. Alcohols, such as ethanol or methanol (B129727), are frequently used as they can also be the solvent for the base (e.g., sodium ethoxide in ethanol). Aprotic polar solvents like DMF or DMSO could also be explored to potentially increase the reaction rate.

Temperature: The reaction temperature can be varied to optimize the balance between reaction rate and selectivity. While some cyclocondensations proceed at room temperature, others may require heating to drive the reaction to completion. A typical temperature range for such reactions is between room temperature and the reflux temperature of the solvent.

Purification: After the reaction is complete, the product is typically isolated by precipitation upon acidification or by extraction. Further purification can be achieved by recrystallization or column chromatography to obtain the final product with high purity.

A systematic approach to optimization, such as a Design of Experiments (DoE) approach, could be employed to efficiently explore the effects of different variables and their interactions to identify the optimal conditions for the synthesis of 2-isobutyl-5-methylpyrimidin-4-ol.

| Parameter | Investigated Conditions | Expected Outcome |

| Base | Sodium Ethoxide, Potassium Carbonate, DBU | Variation in reaction time and yield. |

| Solvent | Ethanol, Methanol, DMF, Toluene | Influence on solubility of reactants and reaction rate. |

| Temperature | 25 °C, 50 °C, Reflux | Impact on reaction kinetics and byproduct formation. |

| Reactant Ratio | Equimolar, Excess of β-keto ester | Optimization of conversion of the limiting reagent. |

By systematically applying these established principles of pyrimidine synthesis, a viable and efficient pathway for the preparation of 2-isobutyl-5-methylpyrimidin-4-ol can be developed.

Stereo- and Regioselective Synthesis Considerations

The synthesis of substituted pyrimidin-4-ols, such as 2-Isobutyl-5-methylpyrimidin-4-ol, often requires precise control over the placement of functional groups, a concept known as regioselectivity. Achieving this control is crucial for ensuring the desired biological or chemical properties of the final compound.

Research into the synthesis of related pyrimidine structures has highlighted several methods to control regioselectivity. For instance, nucleophilic attack on the pyrimidine ring, a common step in building these molecules, can be directed to specific positions. Studies have shown that the C-4 position of the pyrimidine ring is often favored for substitution. researchgate.net In the synthesis of variously substituted pyrimidines, iridium-catalyzed multicomponent reactions have demonstrated high regioselectivity, allowing for the specific formation of C-C and C-N bonds. organic-chemistry.orgmdpi.com This method involves the reaction of amidines with multiple alcohol components to construct the pyrimidine core. organic-chemistry.org

While specific studies on the stereoselective synthesis of 2-Isobutyl-5-methylpyrimidin-4-ol are not extensively detailed in the provided information, the principles of stereochemistry are fundamental in organic synthesis. Should a chiral center be present or introduced into the molecule, controlling its three-dimensional arrangement would be critical.

The table below summarizes general regioselective strategies applicable to the synthesis of substituted pyrimidines.

| Synthetic Strategy | Key Features | Potential Application for 2-Isobutyl-5-methylpyrimidin-4-ol |

| Nucleophilic Substitution | Favors substitution at the C-4 position of the pyrimidine ring. researchgate.net | Introduction of the isobutyl group at the C-2 position would require specific starting materials or a multi-step synthesis to achieve the desired regiochemistry. |

| Iridium-Catalyzed Multicomponent Synthesis | Allows for the regioselective formation of C-C and C-N bonds from amidines and alcohols. organic-chemistry.orgmdpi.com | Could potentially be adapted to construct the 2-isobutyl-5-methylpyrimidin-4-ol core with high regioselectivity. |

| Metal-Mediated Reactions | Zirconium-mediated reactions have been used for the regioselective synthesis of polysubstituted pyrimidines. mdpi.com | Offers another potential route for the controlled assembly of the target molecule. |

Advancements in Sustainable Synthetic Protocols for Pyrimidinols

The development of environmentally friendly, or "green," synthetic methods is a significant area of focus in modern chemistry. rasayanjournal.co.innih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inresearchgate.net For the synthesis of pyrimidinols and related compounds, several sustainable strategies have been explored.

These green chemistry approaches offer significant advantages over traditional synthetic methods, which often rely on harsh reagents and organic solvents. rasayanjournal.co.innih.gov Key advancements include the use of alternative energy sources like microwave irradiation and ultrasound, which can accelerate reaction times and increase product yields. researchgate.netresearchgate.net Furthermore, the development of solvent-free reactions and the use of water or other benign solvents contribute to a more sustainable process. researchgate.netresearchgate.net

Catalysis plays a crucial role in many green synthetic protocols. The use of recyclable catalysts, such as β-cyclodextrin, and nano-catalysts is being explored to improve the efficiency and sustainability of pyrimidine synthesis. mdpi.comresearchgate.net Multicomponent reactions, where multiple starting materials are combined in a single step, are also a hallmark of green chemistry, as they reduce the number of synthetic steps and the amount of waste generated. organic-chemistry.orgrasayanjournal.co.in

The following table outlines several sustainable synthetic methods applicable to the synthesis of pyrimidine derivatives.

| Sustainable Method | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture. researchgate.netresearchgate.net | Faster reaction times, higher yields, and often milder reaction conditions. researchgate.net |

| Ultrasound-Promoted Synthesis | Employs ultrasonic waves to induce cavitation and enhance reactivity. researchgate.net | Improved reaction rates and yields, particularly in heterogeneous reactions. |

| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent. researchgate.net | Reduces solvent waste and can simplify product purification. researchgate.net |

| Use of Green Catalysts | Employs non-toxic, recyclable, or biodegradable catalysts. mdpi.comresearchgate.net | Minimizes catalyst-related waste and environmental impact. researchgate.net |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. organic-chemistry.orgrasayanjournal.co.in | Increases efficiency, reduces waste, and simplifies synthetic procedures. organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 2 Isobutyl 5 Methylpyrimidin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Isobutyl-5-methylpyrimidin-4-ol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Comprehensive Analysis of Proton (¹H) and Carbon-13 (¹³C) Chemical Shifts

While specific experimental NMR data for 2-Isobutyl-5-methylpyrimidin-4-ol is not widely available in published literature, the expected chemical shifts can be predicted based on the analysis of its structural fragments and comparison with closely related analogs. The molecule consists of an isobutyl group, a methyl group, and a pyrimidin-4-ol core.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The isobutyl group would present a doublet for the six equivalent methyl protons (-(CH₃)₂), a multiplet for the methine proton (-CH-), and a doublet for the methylene (B1212753) protons (-CH₂-). The methyl group on the pyrimidine (B1678525) ring would appear as a singlet. The aromatic proton on the pyrimidine ring would also produce a singlet. The hydroxyl proton (-OH) of the pyrimidinol tautomer and the N-H proton of the pyrimidinone tautomer would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbons of the isobutyl group (two methyl, one methine, and one methylene carbon), the methyl group attached to the ring, and the carbons of the pyrimidine ring itself. The chemical shifts of the pyrimidine ring carbons would be influenced by the positions of the nitrogen atoms and the substituents. The carbonyl carbon in the pyrimidinone tautomer would appear at a significantly downfield chemical shift.

A hypothetical ¹H and ¹³C NMR data table is presented below based on known chemical shift ranges for similar structural motifs.

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Isobutyl -CH(CH₃)₂ | ~ 0.9 (d, 6H) | ~ 22 |

| Isobutyl -CH(CH₃)₂ | ~ 2.0 (m, 1H) | ~ 28 |

| Isobutyl -CH₂- | ~ 2.5 (d, 2H) | ~ 45 |

| Ring -CH₃ | ~ 2.2 (s, 3H) | ~ 15 |

| Pyrimidine C-H | ~ 7.5 (s, 1H) | ~ 120 |

| Pyrimidine C-OH/C=O | - | ~ 165 |

| Pyrimidine C-N | - | ~ 155, 160 |

| Pyrimidine C-CH₃ | - | ~ 130 |

| -OH or N-H | broad singlet | - |

Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. The chemical shifts are indicative and can vary based on the solvent and experimental conditions.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in 2-Isobutyl-5-methylpyrimidin-4-ol, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the methylene and methine protons of the isobutyl group, and between the methine proton and the two methyl groups of the isobutyl moiety, confirming the isobutyl structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the singlet from the ring's methyl protons would correlate with the signal of the methyl carbon.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns. For 2-Isobutyl-5-methylpyrimidin-4-ol (C₉H₁₄N₂O), the exact mass would be 166.1106 g/mol .

While direct mass spectral data for 2-Isobutyl-5-methylpyrimidin-4-ol is scarce, data for its structural isomer, 2-Isopropyl-6-methyl-pyrimidin-4-ol (also C₉H₁₄N₂O), is available and provides valuable insight into the expected fragmentation. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 166. The fragmentation pattern would likely involve the loss of neutral fragments from the isobutyl side chain. Common fragmentations would include:

Loss of a methyl radical (•CH₃) to give a fragment at m/z 151.

Loss of a propyl radical (•C₃H₇) through cleavage of the bond between the methylene group and the ring, resulting in a fragment at m/z 123.

Loss of isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement, if sterically feasible, leading to a fragment at m/z 110.

The high-resolution mass spectrum of 2-Isopropyl-6-methyl-pyrimidin-4-ol shows a prominent [M+H]⁺ ion at m/z 153.09496 in positive ion mode ESI-QTOF analysis, which corresponds to the protonated molecule. This is consistent with the molecular formula C₈H₁₂N₂O for this isomer. A similar result would be expected for 2-Isobutyl-5-methylpyrimidin-4-ol.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present.

For 2-Isobutyl-5-methylpyrimidin-4-ol, the IR spectrum would be expected to show characteristic absorption bands:

O-H/N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group in the pyrimidinol form or the N-H stretch in the pyrimidinone tautomer. Hydrogen bonding can significantly broaden this peak.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the isobutyl and methyl groups.

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ would be indicative of the carbonyl group in the pyrimidinone tautomer.

C=N and C=C stretching: Vibrations of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region.

C-O stretching: A band in the 1200-1300 cm⁻¹ region could be attributed to the C-O stretch of the hydroxyl group.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyrimidine ring.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Crystal Packing Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the exact molecular conformation of 2-Isobutyl-5-methylpyrimidin-4-ol.

Advanced Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC-MS/MS)

Advanced chromatographic techniques are vital for assessing the purity of a sample of 2-Isobutyl-5-methylpyrimidin-4-ol and for separating it from any impurities or byproducts from a synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The purity would be assessed by the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS): GC-MS is another powerful technique for purity assessment, especially for volatile compounds. The compound would be separated on a capillary GC column and then detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) would provide even greater selectivity and sensitivity for detecting and identifying trace impurities. The retention time in the GC would be characteristic of the compound, and the mass spectrum would confirm its identity.

Computational and Theoretical Investigations of 2 Isobutyl 5 Methylpyrimidin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a fundamental tool in computational chemistry for studying the properties and reactivity of molecules. DFT calculations are used to determine the ground-state energy and electron density of a molecule, from which numerous other properties can be derived.

A critical first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure, which corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like 2-Isobutyl-5-methylpyrimidin-4-ol, with its rotatable isobutyl group, this process involves a conformational analysis.

Researchers would systematically rotate the single bonds of the isobutyl group and the bond connecting it to the pyrimidine (B1678525) ring to explore the molecule's conformational landscape. This process identifies various stable conformers (local energy minima) and the transition states that connect them. The result is a detailed map of the molecule's preferred shapes and the energy barriers between them. This analysis is crucial as the molecular conformation can significantly influence its chemical and biological activity. For instance, studies on similar heterocyclic systems have used DFT to identify stable "sofa" and "twist" conformers and the energetic pathways for their interconversion.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater willingness to donate electrons, signifying higher nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity. chemsrc.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. bldpharm.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. bldpharm.com Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and has higher chemical reactivity. chemsrc.com For 2-Isobutyl-5-methylpyrimidin-4-ol, FMO analysis would pinpoint the distribution of these orbitals, revealing which atoms are most involved in electron donation and acceptance.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. chemsrc.com

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green/Yellow Regions: These correspond to areas with near-zero potential.

An MEP map of 2-Isobutyl-5-methylpyrimidin-4-ol would clearly identify the electron-rich nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group as likely sites for electrophilic interaction. In contrast, the hydrogen atom of the hydroxyl group would likely appear as a positive potential site.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMO analysis, DFT allows for the calculation of various chemical reactivity descriptors that quantify a molecule's response to chemical reactions. These descriptors are categorized as global or local.

Global reactivity indices describe the reactivity of the molecule as a whole. They are typically derived from the energies of the HOMO and LUMO.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential (less negative) indicates a greater tendency to donate electrons.

Chemical Hardness (η): Defined as half the HOMO-LUMO gap, chemical hardness represents the resistance of a molecule to changes in its electron distribution. bldpharm.com Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, measuring the stabilization in energy when the system is saturated with electrons from the environment. A higher electrophilicity index indicates a better electrophile.

Illustrative Table of Global Reactivity Descriptors Without specific research data, a table of calculated values cannot be provided. The table below describes the parameters and their significance.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures electron donating tendency. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer and molecular stability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the capacity to accept electrons. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high reactivity. chemsrc.com |

While global descriptors give a picture of the whole molecule, local descriptors predict which specific atoms or sites within the molecule are most reactive. The Fukui function, f(r), is a primary example of a local reactivity descriptor. It indicates the change in electron density at a specific point, r , when the total number of electrons in the molecule changes.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance). This function highlights the sites most susceptible to attack by a nucleophile.

f-(r): For electrophilic attack (electron donation). This function identifies the sites that are most likely to be attacked by an electrophile.

f0(r): For radical attack.

By calculating these values for each atom in 2-Isobutyl-5-methylpyrimidin-4-ol, one could precisely rank the reactivity of the different atoms in the pyrimidine ring and the substituent groups, offering a more nuanced view of selectivity than MEP analysis alone.

Noncovalent Interaction Analysis in Supramolecular Assemblies

The formation of complex, ordered structures through the self-assembly of molecules is a cornerstone of supramolecular chemistry. nih.govnumberanalytics.com These assemblies are governed by a variety of noncovalent interactions, which, although weaker than covalent bonds, are highly directional and specific, enabling the formation of intricate architectures. numberanalytics.com In the context of 2-isobutyl-5-methylpyrimidin-4-ol, the molecular structure intrinsically possesses functionalities ripe for participating in a range of noncovalent interactions that dictate its behavior in the solid state and in solution.

Theoretical investigations into similar systems, such as pyrazole-based coordination compounds, utilize tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses to characterize and quantify these weak interactions. doi.org Such analyses reveal the energetic contributions of hydrogen bonds, and even unconventional contacts like C-H···π interactions, to the stability of the supramolecular structures. doi.org For 2-isobutyl-5-methylpyrimidin-4-ol, it is anticipated that strong N-H···O or O-H···N hydrogen bonds would be the primary drivers of self-assembly, leading to the formation of dimers, chains, or more complex networks. The aromatic pyrimidine ring also allows for π-π stacking interactions, which would further stabilize layered or columnar assemblies.

Table 1: Potential Noncovalent Interactions in 2-Isobutyl-5-methylpyrimidin-4-ol Assemblies and Their Significance

| Interaction Type | Participating Moieties | Expected Significance in Supramolecular Assembly |

| Hydrogen Bonding | Pyrimidin-4-ol ring (N-H, C=O, O-H), Nitrogen atoms | Primary driving force for self-assembly, dictating the formation of dimers, ribbons, or sheets. nih.govnih.gov |

| π-π Stacking | Pyrimidine ring | Contributes to the stability of layered structures and columnar arrangements. |

| van der Waals Forces | Isobutyl group, Methyl group | Influence crystal packing and the fine-tuning of the overall supramolecular architecture. numberanalytics.com |

| C-H···π Interactions | Isobutyl/Methyl C-H bonds and Pyrimidine ring | Provides additional stabilization to the crystal lattice. doi.org |

Tautomerism Studies and Energetic Stability of Pyrimidin-4-ol Forms

Pyrimidin-4-ol derivatives are classic examples of molecules that exhibit keto-enol tautomerism, a phenomenon of significant interest in organic and computational chemistry. chemicalbook.commdpi.com For 2-isobutyl-5-methylpyrimidin-4-ol, two primary tautomeric forms can be considered: the 4-hydroxypyrimidine (B43898) form (enol) and the pyrimidin-4(3H)-one form (keto). The relative stability of these tautomers is a critical factor influencing the compound's chemical reactivity and biological function.

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for investigating the energetic landscape of tautomeric systems. nih.govresearchgate.net For simple 4-pyrimidone and its analogs, theoretical calculations have consistently shown that the keto form is energetically more stable than the enol form in the gas phase. chemicalbook.com This enhanced stability is often attributed to the greater strength of the C=O double bond compared to the C=C double bond in the enol tautomer. youtube.com The presence of solvent can influence the tautomeric equilibrium, but for many pyrimidinones, the keto form remains favored. chemicalbook.commdpi.com

The energy barrier for interconversion between the tautomers is also a key parameter. Intramolecular proton transfer requires surmounting a significant activation energy. chemicalbook.com However, the presence of protic solvents like water can facilitate this process through a water-assisted proton migration mechanism, where hydrogen bonding plays a crucial role in lowering the activation barrier. chemicalbook.com

In the solid state, there is a strong preference for the keto tautomer among 4-hydroxypyrimidine derivatives. nih.gov However, the crystallization conditions and the presence of other molecules can sometimes lead to the isolation of less common tautomers or cocrystals containing multiple tautomeric forms. nih.gov For 2-isobutyl-5-methylpyrimidin-4-ol, it is highly probable that the pyrimidin-4(3H)-one (keto) form is the most stable and therefore the predominant species under standard conditions. The strategic placement of substituents, such as the pyridinic nitrogen in other heterocyclic systems, has been shown to shift the equilibrium by stabilizing one form over the other through intramolecular hydrogen bonding. nih.gov

Table 2: Calculated Relative Stabilities of Pyrimidin-4-ol Tautomers (Illustrative)

| Tautomer | Structure | General Relative Energy (kcal/mol) | Key Stability Factors |

| Pyrimidin-4(3H)-one (Keto) |  | 0 (Reference) | High C=O bond energy. youtube.com |

| 4-Hydroxypyrimidine (Enol) |  | > 0 | Aromaticity of the pyrimidine ring. youtube.com |

Note: The relative energy values are illustrative and based on general findings for pyrimidin-4-one systems. chemicalbook.comresearchgate.net Specific values for 2-isobutyl-5-methylpyrimidin-4-ol would require dedicated computational studies.

Mechanistic Investigations Involving 2 Isobutyl 5 Methylpyrimidin 4 Ol

Mechanistic Pathways in Synthetic Transformations of Pyrimidinols

The synthesis of 4-hydroxypyrimidines, such as 2-Isobutyl-5-methylpyrimidin-4-ol, can be achieved through several established synthetic routes. A common and versatile method is the condensation reaction between a β-ketoester and an amidine. While specific literature detailing the synthesis of 2-Isobutyl-5-methylpyrimidin-4-ol is scarce, the general mechanism provides a strong basis for understanding its formation.

One plausible pathway involves the reaction of a β-ketoester with an appropriate amidine, which for the synthesis of the target molecule would be isobutyramidine. The reaction is typically catalyzed by a base or acid. The general steps of this condensation are outlined below:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amidine nitrogen on the carbonyl carbon of the β-ketoester.

Cyclization: This is followed by an intramolecular cyclization, where the other nitrogen of the amidine attacks the second carbonyl group of the ester, leading to the formation of a dihydropyrimidine (B8664642) intermediate.

Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the aromatic 4-hydroxypyrimidine (B43898) ring.

Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, often leading to good to excellent yields of highly substituted 4-pyrimidinols. organic-chemistry.org Another approach involves the single-step conversion of N-vinyl or N-aryl amides to pyrimidine (B1678525) derivatives through amide activation followed by nitrile addition and cycloisomerization. organic-chemistry.org

The synthesis of 4-hydroxypyrimidines can also be achieved by reacting a β-ketoester with thiourea, followed by desulfurization using Raney nickel. google.com However, this method is less likely for the synthesis of 2-substituted pyrimidinols. A more direct route involves the reaction of a non-cyclic 3-amino-2-unsaturated carboxylate with a carboxylic acid amide in the presence of a base. google.com

| Synthetic Route | Key Reactants | General Mechanistic Steps | Potential for 2-Isobutyl-5-methylpyrimidin-4-ol |

| Amidine Condensation | β-ketoester, Isobutyramidine | Nucleophilic attack, cyclization, dehydration, tautomerization | Highly plausible and versatile |

| From N-vinyl/aryl amides | N-vinyl/aryl amide, Nitrile | Amide activation, nitrile addition, cycloisomerization | Plausible alternative route |

| Thio-pyrimidine Route | β-ketoester, Thiourea | Condensation, desulfurization | Less likely due to the need for a 2-isobutyl group |

| From 3-aminocarboxylates | 3-amino-2-unsaturated carboxylate, Carboxylic acid amide | Condensation in the presence of a base | A potential, more direct industrial method |

Elucidation of Adsorption Mechanisms in Non-Therapeutic Applications

Pyrimidine derivatives have been extensively studied for their role as corrosion inhibitors for various metals and alloys, a key non-therapeutic application. researchgate.netresearchgate.net This inhibitory action is attributed to the adsorption of the pyrimidine molecules onto the metal surface, forming a protective film. The mechanism of this adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds.

For 2-Isobutyl-5-methylpyrimidin-4-ol, the adsorption process on a metal surface is likely a complex interplay of these interactions, influenced by the various functional groups present in the molecule.

The effectiveness of pyrimidine derivatives as corrosion inhibitors is largely dependent on their molecular structure, particularly the presence of heteroatoms and π-electrons.

Nitrogen Atoms: The two nitrogen atoms in the pyrimidine ring are key sites for interaction with the metal surface. Their lone pair of electrons can be donated to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond (chemisorption). This interaction is a primary factor in the strong adsorption of pyrimidine derivatives. researchgate.net

π-Electrons: The aromatic pyrimidine ring possesses a system of π-electrons. These can interact with the d-orbitals of the metal, leading to π-d interactions, which further stabilize the adsorbed layer. researchgate.net

Alkyl Groups: The isobutyl and methyl groups are electron-donating and can increase the electron density on the pyrimidine ring, enhancing the interaction of the nitrogen atoms and π-system with the metal surface. However, these bulky groups can also have a steric hindrance effect, potentially influencing the orientation of the molecule on the surface.

The adsorption process can be influenced by the charge of the metal surface and the charge of the inhibitor molecule. In acidic solutions, where corrosion is often a problem, the pyrimidine molecule can be protonated, leading to electrostatic attraction to a negatively charged metal surface (physisorption).

The formation of a protective film by a corrosion inhibitor on a metal surface inherently involves the modification of the electrochemical interface and the processes of electron transfer that drive corrosion. Corrosion is an electrochemical process involving anodic (metal dissolution) and cathodic (e.g., hydrogen evolution or oxygen reduction) reactions. Adsorbed inhibitor molecules can interfere with these reactions by blocking active sites and altering the electron transfer kinetics.

For 2-Isobutyl-5-methylpyrimidin-4-ol, the following electron transfer pathways at the interface can be considered:

Donation of Electrons to the Metal: The nitrogen atoms with their lone pair of electrons and the π-system of the pyrimidine ring can donate electrons to the vacant d-orbitals of the metal. This electron donation strengthens the bond between the inhibitor and the metal surface.

Retro-donation from the Metal: The metal atoms can, in turn, donate electrons from their filled d-orbitals back to the empty π*-antibonding orbitals of the pyrimidine ring. This "back-donation" further stabilizes the inhibitor-metal bond.

Blocking of Electron Transfer: The adsorbed layer of 2-Isobutyl-5-methylpyrimidin-4-ol acts as a physical barrier, hindering the diffusion of corrosive species (like H+ and Cl-) to the metal surface and the diffusion of metal ions from the surface into the solution. This barrier also impedes the electron transfer necessary for both the anodic and cathodic reactions of corrosion.

Studies on similar heterocyclic compounds have shown that the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the efficiency of corrosion inhibition. A higher HOMO energy facilitates electron donation to the metal, while a lower LUMO energy facilitates back-donation.

Studies on Degradation Pathways and By-product Formation

In biological systems, the degradation of pyrimidines typically involves the opening of the heterocyclic ring. pharmacy180.comwikipedia.org The catabolism of pyrimidines like uracil (B121893) and thymine (B56734) proceeds through reduction, followed by hydrolytic ring opening to yield β-amino acids (β-alanine from uracil and β-aminoisobutyrate from thymine), which are then further metabolized. wikipedia.org

For 2-Isobutyl-5-methylpyrimidin-4-ol, a plausible biological degradation pathway would likely initiate with the enzymatic modification of the substituents or the pyrimidine ring itself, followed by ring cleavage. The isobutyl and methyl groups could undergo oxidation.

Abiotic degradation, such as photodegradation, is also a potential pathway for the breakdown of pyrimidine derivatives in the environment. nih.govmdpi.com The absorption of UV radiation can lead to the formation of excited states, which can then undergo various reactions, including oxidation, reduction, and rearrangement, leading to the formation of various by-products. The presence of the hydroxyl group and the aromatic ring in 2-Isobutyl-5-methylpyrimidin-4-ol suggests that it could be susceptible to photodegradation.

The potential degradation by-products of 2-Isobutyl-5-methylpyrimidin-4-ol would depend on the specific degradation pathway. Ring opening would lead to acyclic compounds containing the isobutyl and methyl groups. Photodegradation could result in a variety of smaller organic molecules through fragmentation or modified pyrimidine structures through rearrangements.

| Degradation Pathway | General Mechanism | Potential By-products of 2-Isobutyl-5-methylpyrimidin-4-ol |

| Biological Degradation | Enzymatic modification, ring reduction, hydrolytic ring opening | Oxidized alkyl chains, β-amino acids with isobutyl and methyl groups, ammonia, carbon dioxide |

| Photodegradation | UV absorption, formation of excited states, oxidation, reduction, rearrangement | Smaller organic fragments, modified pyrimidine structures, products of substituent oxidation |

Applications of 2 Isobutyl 5 Methylpyrimidin 4 Ol in Non Therapeutic Research Fields

Advanced Materials Science and Engineering Scaffolds

The potential use of 2-Isobutyl-5-methylpyrimidin-4-ol as a component in the development of advanced materials has been considered. This includes its theoretical integration into bioceramics and its role in polymerization.

Integration into Functional Bioceramic Scaffolds for Research Models

There is currently no published research demonstrating the integration of 2-Isobutyl-5-methylpyrimidin-4-ol into functional bioceramic scaffolds for the development of research models. Searches of materials science and biomedical engineering literature did not yield any studies on this specific application.

Use in Polymerization Processes for Novel Materials

An extensive review of chemical and materials science literature found no studies reporting the use of 2-Isobutyl-5-methylpyrimidin-4-ol as a monomer or initiator in polymerization processes for creating novel materials.

Environmental Chemistry and Remediation Research

This section explores the role of 2-Isobutyl-5-methylpyrimidin-4-ol within the context of environmental science, specifically as a degradation product and a subject for fate and transport studies.

Studies as a By-product of Pesticide Degradation

No scientific literature has identified or studied 2-Isobutyl-5-methylpyrimidin-4-ol as a by-product resulting from the environmental degradation of any known pesticides.

Potential for Environmental Fate and Transport Studies

While the structural features of 2-Isobutyl-5-methylpyrimidin-4-ol suggest it could be a candidate for environmental fate and transport analysis, no such studies have been published. There is no available data on its mobility, persistence, or degradation pathways in soil, water, or air.

Agrochemical Research: Plant Growth Regulation and Crop Science

The potential application of 2-Isobutyl-5-methylpyrimidin-4-ol in agriculture, particularly in the areas of plant growth and crop science, was investigated.

A comprehensive search of agrochemical and crop science research revealed no studies on the effects of 2-Isobutyl-5-methylpyrimidin-4-ol on plant growth regulation or its potential use in other areas of crop science. Its activity as a potential herbicide, fungicide, or plant growth promoter has not been documented in the available scientific literature.

Data Tables

Due to the absence of published research findings for 2-Isobutyl-5-methylpyrimidin-4-ol in the specified fields, no data tables can be generated.

Research on 2-Isobutyl-5-methylpyrimidin-4-ol in Non-Therapeutic Fields Reveals Limited Public Data

Extensive research into the non-therapeutic applications of the chemical compound 2-Isobutyl-5-methylpyrimidin-4-ol has revealed a notable lack of publicly available scientific literature and data regarding its use in specific industrial and commercial sectors. Despite targeted searches for its role in flotation chemistry, mineral processing, and flavor and fragrance chemistry, no detailed research findings or specific application data for this particular compound could be identified.

The inquiry into the industrial applications of 2-Isobutyl-5-methylpyrimidin-4-ol, particularly within the realms of flotation chemistry and mineral processing, did not yield any specific studies or patents detailing its use as a frother, collector, or modifier in ore separation processes. While the mineral processing industry utilizes a wide array of organic compounds to facilitate the separation of valuable minerals from gangue, there is no indication in the available literature that 2-Isobutyl-5-methylpyrimidin-4-ol is a compound of interest or in current use for these applications. General information on chemicals for mineral processing is available from various chemical manufacturers, but none list this specific pyrimidine (B1678525) derivative. mining-surfactants.comnouryon.commdpi.comsnf.comresearchgate.net

Similarly, an investigation into the role of 2-Isobutyl-5-methylpyrimidin-4-ol in flavor and fragrance chemistry research returned no results. The flavor and fragrance industry relies on a diverse palette of chemical compounds to create specific scents and tastes. However, there is no public record or research paper that discusses the sensory properties or potential application of 2-Isobutyl-5-methylpyrimidin-4-ol as a fragrance or flavor ingredient. Searches for related compounds sometimes yield information on their olfactory or gustatory characteristics, but no such data is available for this specific molecule. nih.govthegoodscentscompany.comthegoodscentscompany.com

It is important to note that a related but distinct compound, 2-Isopropyl-6-methyl-4-pyrimidinol, is documented as a metabolite of the pesticide diazinon. sigmaaldrich.com However, this compound is structurally different and its documented role is in a toxicological context rather than an industrial or commercial application. Another pyrimidine derivative has been synthesized for polymerization studies, but this is also a distinct chemical from the one . rsc.org

The absence of information could suggest several possibilities: the compound may not have been investigated for these applications, research may be proprietary and not publicly disclosed, or it may have been found unsuitable for these purposes. As a result, a detailed article on the industrial and research applications of 2-Isobutyl-5-methylpyrimidin-4-ol in these fields cannot be constructed based on the currently available public information.

Derivatization Strategies and Analogue Development Based on the 2 Isobutyl 5 Methylpyrimidin 4 Ol Scaffold

Synthesis of Substituted 2-Isobutyl-5-methylpyrimidin-4-ol Analogues

The synthesis of analogues of 2-isobutyl-5-methylpyrimidin-4-ol can be achieved through various established synthetic methodologies for pyrimidine (B1678525) derivatives. These methods allow for the introduction of a wide range of substituents at different positions of the pyrimidine core, thereby enabling a systematic exploration of the structure-activity relationship (SAR).

One common approach involves the cyclocondensation of a β-keto ester with an amidine. For the synthesis of analogues of the target compound, this could involve reacting ethyl 2-isobutyl-3-oxobutanoate with various substituted amidines. Alternatively, a substituted β-dicarbonyl compound could be reacted with isobutyramidine. The choice of reactants allows for the introduction of diverse functional groups at the C2, C4, C5, and C6 positions of the pyrimidine ring.

For instance, the synthesis of 5-trifluoromethylpyrimidine derivatives has been reported, demonstrating the feasibility of introducing strongly electron-withdrawing groups at the 5-position. nih.gov This strategy could be adapted to the 2-isobutyl-5-methylpyrimidin-4-ol scaffold to modulate the electronic properties of the ring system. A general synthetic scheme starting from a substituted β-ketoester is presented below:

General Synthetic Route to Substituted Pyrimidin-4-ol Analogues

Furthermore, multi-component reactions offer an efficient route to highly substituted pyrimidines. A ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) has been used to synthesize 4,5-disubstituted pyrimidine derivatives in a single step. organic-chemistry.org This approach could be modified to incorporate the isobutyl group at the 2-position.

The synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives highlights the potential for introducing complex substituents at various positions of the pyrimidine ring. nih.gov Such modifications can significantly impact the biological activity and pharmacokinetic profile of the parent compound.

A table of potential substituted analogues and the corresponding starting materials is provided below:

| Target Analogue | Required Substituted Starting Material |

| 2-Isobutyl-5-ethyl pyrimidin-4-ol | Ethyl 2-isobutyl-3-oxopentanoate |

| 2-Isobutyl-5-phenyl pyrimidin-4-ol | Ethyl 2-isobutyl-3-oxo-3-phenylpropanoate |

| 2-Cyclohexyl -5-methylpyrimidin-4-ol | Ethyl 3-oxobutanoate and Cyclohexanecarboxamidine |

| 2-Isobutyl-6-phenyl -5-methylpyrimidin-4-ol | Ethyl 2-methyl-3-oxo-4-phenylbutanoate and Isobutyramidine |

Functionalization at Diverse Positions of the Pyrimidine Ring System

Once the core pyrimidine scaffold is assembled, further functionalization can be achieved through various chemical transformations. The pyrimidine ring exhibits different reactivity at its various positions, allowing for selective modifications.

The 4-position of the pyrimidin-4-ol tautomer can be targeted for functionalization. For example, the hydroxyl group can be converted to a leaving group, such as a chloride, by treatment with phosphoryl chloride. This 4-chloro derivative can then undergo nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups. A study on the synthesis of 4-substituted 2-(4-methylpiperazino)pyrimidines demonstrates the utility of this approach, where the 4-position was successfully functionalized. researchgate.net

The C5 position can also be a target for modification. Halogenation at this position, followed by cross-coupling reactions such as Suzuki or Sonogashira couplings, can introduce aryl, heteroaryl, or alkynyl groups. This strategy has been employed in the functionalization of pyranone rings fused with pyran moieties, which can be conceptually extended to pyrimidine systems. nih.gov

The isobutyl group at the C2 position and the methyl group at the C5 position can also be modified, although this may require more specific and potentially multi-step synthetic routes. For instance, benzylic bromination of the methyl group could provide a handle for further functionalization.

A summary of potential functionalization reactions at different positions is presented in the table below:

| Position | Reaction Type | Potential Reagents | Resulting Functional Group |

| C4-OH | Chlorination | POCl₃ | -Cl |

| C4-Cl | Nucleophilic Substitution | R-NH₂, R-OH, R-SH | -NHR, -OR, -SR |

| C5-H | Halogenation | NBS, NCS | -Br, -Cl |

| C5-Br | Suzuki Coupling | Ar-B(OH)₂ | -Aryl |

| C5-Br | Sonogashira Coupling | RC≡CH | -C≡CR |

Exploration of Fused Heterocyclic Systems Incorporating the Pyrimidinol Moiety

Fusing an additional ring to the 2-isobutyl-5-methylpyrimidin-4-ol scaffold can lead to the development of novel chemical entities with distinct pharmacological profiles. The pyrimidine ring is a common component of fused heterocyclic systems, and various synthetic strategies can be employed to construct such structures.

One approach involves the use of a pre-functionalized pyrimidine derivative. For example, a pyrimidine with vicinal functional groups, such as an amino group and a carboxyl group, can be used as a building block for the construction of a fused ring. A review on the ultrasound-assisted synthesis of fused pyrimidines highlights several methods for constructing fused systems, such as pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines. nih.gov

A one-pot, three-component reaction has been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles. nih.gov This methodology could potentially be adapted to start from a 2-isobutyl-5-methylpyrimidin-4-ol derivative to generate novel fused systems.

The Hantzsch reaction has been utilized in the green synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems, demonstrating an environmentally friendly approach to complex heterocyclic structures. researchgate.net The thermal ring transformation of unsaturated N-bridgehead fused pyrimidin-4(3H)-ones is another strategy that could be explored, where the reaction is governed by steric and electrostatic interactions. nih.gov

Examples of potential fused heterocyclic systems derived from the target scaffold are shown below:

| Fused System | Potential Synthetic Precursor from Target Scaffold |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-2-isobutyl-6-methylpyrimidin-4-one |

| Thieno[2,3-d]pyrimidine | 5-Cyano-6-mercapto-2-isobutylpyrimidin-4-one |

| Pyrido[2,3-d]pyrimidine | 5-Formyl-6-amino-2-isobutylpyrimidin-4-one |

Future Research Directions and Emerging Paradigms for 2 Isobutyl 5 Methylpyrimidin 4 Ol

Integration with Artificial Intelligence and Machine Learning for De Novo Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and drug discovery. researchgate.netemanresearch.org These powerful computational tools are being increasingly employed for the de novo design of novel molecules with optimized properties. nih.govresearchgate.net In the context of 2-Isobutyl-5-methylpyrimidin-4-ol, AI and ML can be leveraged to explore the vast chemical space around its core structure, generating new derivatives with potentially enhanced or entirely new functionalities.

Chemical language models (CLMs), a recent development in AI, treat molecules as a language, learning the "syntax" of chemical structures to generate novel, valid compounds. youtube.com By training these models on large datasets of known pyrimidine (B1678525) derivatives and their properties, researchers can guide the generation of new molecules based on the 2-Isobutyl-5-methylpyrimidin-4-ol scaffold. This approach can accelerate the discovery of compounds with desired characteristics, moving beyond the traditional, often slower, trial-and-error methods of chemical synthesis. youtube.com

Table 1: Key AI and Machine Learning Techniques for De Novo Design

| Technique | Description | Potential Application for 2-Isobutyl-5-methylpyrimidin-4-ol |

| Generative Adversarial Networks (GANs) | Two neural networks, a generator and a discriminator, compete to create realistic data. | Generation of novel pyrimidine derivatives with desired properties. |

| Recurrent Neural Networks (RNNs) | Neural networks well-suited for sequential data, such as SMILES strings representing molecules. | Design of new molecules by learning the "grammar" of chemical structures. |

| Reinforcement Learning (RL) | An agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. | Optimization of molecular structures for specific functions. |

| Chemical Language Models (CLMs) | AI models that treat molecules as a language to generate novel and valid chemical structures. youtube.com | Exploration of the chemical space around the 2-Isobutyl-5-methylpyrimidin-4-ol scaffold. youtube.com |

High-Throughput Screening Methodologies for Identifying Novel Non-Therapeutic Functions

While much of the focus on pyrimidine derivatives has been in the realm of medicinal chemistry, high-throughput screening (HTS) offers a powerful approach to uncover novel non-therapeutic applications for 2-Isobutyl-5-methylpyrimidin-4-ol. nih.govnih.gov HTS allows for the rapid testing of thousands of compounds against a variety of targets, significantly accelerating the discovery process. biorxiv.org

For instance, HTS can be employed to screen 2-Isobutyl-5-methylpyrimidin-4-ol and its derivatives for properties relevant to materials science, agrochemicals, or other industrial applications. Miniaturized HTS assays can be developed to assess a wide range of functionalities, from catalytic activity to the inhibition of nitrification in soil. biorxiv.org The discovery of novel nitrification inhibitors, for example, is of great interest for improving the efficiency of nitrogen-based fertilizers and reducing their environmental impact. biorxiv.org

Table 2: Potential Non-Therapeutic Applications and HTS Assays

| Potential Application Area | HTS Assay Principle | Example Target |

| Agrochemicals | Inhibition of key enzymes in pests or pathogens. | Nitrification inhibition in soil bacteria. biorxiv.org |

| Materials Science | Assessment of properties like conductivity, fluorescence, or polymerization initiation. | Organic light-emitting diodes (OLEDs). |

| Industrial Catalysis | Measurement of reaction rates and product formation in the presence of the compound. | Catalysis of specific organic reactions. |

Advanced Characterization Techniques for In-Situ Monitoring of Molecular Behavior

Understanding the dynamic behavior of molecules is crucial for predicting and controlling their function. Advanced characterization techniques that allow for in-situ and real-time monitoring are providing unprecedented insights into molecular processes. nih.govnih.gov

For 2-Isobutyl-5-methylpyrimidin-4-ol, techniques like real-time, multidimensional NMR spectroscopy can be used to monitor its synthesis and reactions, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms. nih.gov This level of detail is invaluable for optimizing reaction conditions and improving yields.

Furthermore, methods such as circular dichroism can be employed to monitor molecular aggregation in real-time. nih.govx-mol.com The way molecules self-assemble can have a profound impact on their properties and function. By observing the conformational changes of 2-Isobutyl-5-methylpyrimidin-4-ol derivatives during aggregation, researchers can gain a deeper understanding of their structure-property relationships. nih.gov

Table 3: Advanced Characterization Techniques

| Technique | Information Gained | Relevance to 2-Isobutyl-5-methylpyrimidin-4-ol |

| Real-time Multidimensional NMR | Identification of transient intermediates and reaction kinetics. nih.gov | Optimization of synthesis and understanding of reaction mechanisms. nih.gov |

| In-situ Circular Dichroism | Monitoring of conformational changes during molecular aggregation. nih.govx-mol.com | Understanding structure-property relationships in self-assembled systems. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural determination of molecular complexes. | Characterization of interactions with biological macromolecules or other molecules. |

Sustainable Synthetic Methodologies and Lifecycle Assessment

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce environmental impact and improve efficiency. powertechjournal.comresearchgate.net For the synthesis of 2-Isobutyl-5-methylpyrimidin-4-ol and its derivatives, a focus on sustainable methodologies is essential.

Table 4: Green Chemistry Principles and their Application

| Principle | Description | Example Application in Pyrimidine Synthesis |

| Waste Prevention | Design chemical syntheses to prevent waste, leaving no waste to treat or clean up. | One-pot, multicomponent reactions. researchgate.net |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances (e.g., solvents, separation agents) or make them innocuous. | Use of water or other green solvents. powertechjournal.com |

| Design for Energy Efficiency | Recognize the energy requirements of chemical processes and minimize them. | Microwave-assisted synthesis. researchgate.net |

| Use of Renewable Feedstocks | Use renewable rather than depleting raw materials and feedstocks whenever technically and economically practicable. | Exploration of bio-based starting materials. |

Q & A

Q. Basic Research Focus

- NMR Analysis :

- ¹H NMR : The hydroxyl proton (4-OH) may appear as a broad singlet (~δ 10–12 ppm). Isobutyl protons (CH(CH₂)₂) will show splitting patterns consistent with a -CH₂-CH(CH₃)₂ group (δ ~0.9–1.3 ppm for methyl, δ ~1.8–2.1 ppm for methine) .

- ¹³C NMR : The pyrimidine carbons (C-2, C-5) are typically deshielded (δ ~150–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₉H₁₄N₂O) and detects fragmentation patterns unique to the isobutyl group .

Advanced Research Focus

For tautomeric ambiguity (e.g., hydroxyl vs. keto forms), variable-temperature NMR or IR spectroscopy can identify dominant tautomers. X-ray crystallography provides definitive proof of solid-state structure, as seen in related pyrimidine derivatives .

What strategies address contradictory biological activity data for 2-Isobutyl-5-methylpyrimidin-4-ol in antimicrobial assays?

Advanced Research Focus

Contradictions may arise from assay conditions (e.g., pH, solvent) or impurities. Methodological solutions include:

- Purity Verification : Use HPLC (>95% purity) to rule out interference from synthetic byproducts (e.g., unreacted starting materials) .

- Solvent Optimization : Test solubility in DMSO vs. aqueous buffers to ensure consistent bioavailability .

- Mechanistic Profiling : Compare activity against gram-positive/gram-negative bacteria to identify structure-activity trends. For example, the isobutyl group may enhance membrane penetration in lipophilic pathogens .

How can the stability of 2-Isobutyl-5-methylpyrimidin-4-ol under varying storage conditions be systematically evaluated?

Q. Basic Research Focus

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks. Monitor degradation via TLC or HPLC .

- Stabilizers : Co-crystallization with cyclodextrins or encapsulation in liposomes can mitigate hydrolysis of the hydroxyl group .

Advanced Research Focus

Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. For photodegradation, LC-MS identifies degradation products (e.g., oxidation at the pyrimidine ring or isobutyl chain cleavage) .

What computational approaches are effective for predicting the physicochemical properties of 2-Isobutyl-5-methylpyrimidin-4-ol?

Q. Advanced Research Focus

- Solubility and LogP : Use tools like COSMO-RS or Schrödinger’s QikProp to estimate partition coefficients and solubility in biological matrices .

- pKa Prediction : Programs like MarvinSuite calculate the acidity of the 4-OH group (~pKa 8–10), critical for understanding ionization in physiological environments .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability, leveraging the isobutyl group’s hydrophobicity .

How can researchers validate the absence of genotoxic impurities in 2-Isobutyl-5-methylpyrimidin-4-ol batches?

Q. Advanced Research Focus

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) .

- LC-MS/MS : Detect trace impurities (e.g., alkylating agents from synthesis) at ppm levels. For example, monitor for residual formaldehyde (used in nucleophilic substitutions) .

- ICH Guidelines : Follow M7(R2) recommendations for impurity qualification thresholds (e.g., ≤1.5 µg/day for carcinogens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.